molecular formula C17H24N4O3S B496872 ethyl 3-cyano-2-{[(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

ethyl 3-cyano-2-{[(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

Cat. No.: B496872
M. Wt: 364.5g/mol
InChI Key: NQEULCLXETYICM-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-{[2-(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a cyano group, and an ethyl ester functional group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-2-{[(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide or sodium cyanide.

    Acylation Reaction: The diethylamino group is introduced through an acylation reaction using diethylamine and an appropriate acyl chloride or anhydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-2-{[2-(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thieno[2,3-c]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide for nucleophilic substitution, bromine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-cyano-2-{[2-(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activities, including anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-{[(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-ethoxyacrylate: Similar in structure but lacks the thieno[2,3-c]pyridine core.

    Diethylaminoethyl cyanoacetate: Contains the diethylamino and cyano groups but differs in the core structure.

Uniqueness

Ethyl 3-cyano-2-{[2-(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is unique due to its thieno[2,3-c]pyridine core, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of ethyl 3-cyano-2-{[(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H24N4O3S

Molecular Weight

364.5g/mol

IUPAC Name

ethyl 3-cyano-2-[[2-(diethylamino)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C17H24N4O3S/c1-4-20(5-2)11-15(22)19-16-13(9-18)12-7-8-21(10-14(12)25-16)17(23)24-6-3/h4-8,10-11H2,1-3H3,(H,19,22)

InChI Key

NQEULCLXETYICM-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OCC)C#N

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OCC)C#N

solubility

54.7 [ug/mL]

Origin of Product

United States

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